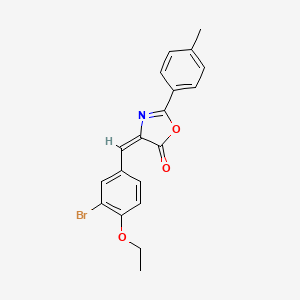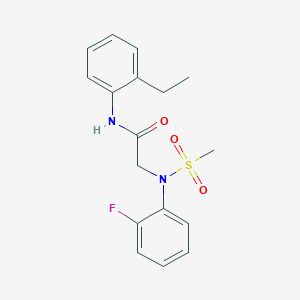![molecular formula C20H19NO6 B3706734 dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B3706734.png)
dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate
概要
説明
Dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group, a prop-2-enoyl group, and a benzene-1,3-dicarboxylate moiety. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate typically involves the following steps:
Formation of the Prop-2-enoyl Intermediate: The initial step involves the preparation of the (E)-3-(4-methoxyphenyl)prop-2-enoyl chloride through the reaction of 4-methoxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine.
Amidation Reaction: The prop-2-enoyl chloride is then reacted with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The prop-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitrating agents or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate can be compared with similar compounds such as:
Dimethyl 5-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate: Similar structure but with a fluorine substituent instead of a methoxy group.
Dimethyl 5-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate: Contains a chlorine substituent.
Dimethyl 5-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate: Contains a methyl substituent.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-25-17-7-4-13(5-8-17)6-9-18(22)21-16-11-14(19(23)26-2)10-15(12-16)20(24)27-3/h4-12H,1-3H3,(H,21,22)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWFVKLCAOYUSQ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-bromo-2-methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B3706653.png)

![2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3706668.png)
![N-(3-{[(3-iodophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B3706671.png)
![2-[4-(4-bromophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3706688.png)

![N-[4-(benzyloxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B3706698.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3706717.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3706718.png)
![N~1~-benzyl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3706720.png)
![N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3706723.png)
![ethyl 2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3706727.png)


